molecular formula C12H12ClN3O2 B11479967 1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro- CAS No. 58744-04-0

1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-

Cat. No.: B11479967
CAS No.: 58744-04-0
M. Wt: 265.69 g/mol
InChI Key: ZWIVVRDOXJXMRU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazole and pyridazine rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but have a thiadiazine ring instead of a pyridazine ring.

    1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazole ring.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring.

Uniqueness

2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione is unique due to the presence of both the triazole and pyridazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

58744-04-0

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C12H12ClN3O2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2

InChI Key

ZWIVVRDOXJXMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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